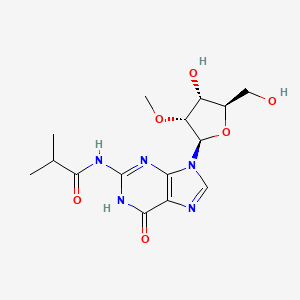

N2-Isobutiril-2'-O-metil-guanosina

Descripción general

Descripción

N2-Isobutirilo-2’-O-metilguanosina es un nucleósido modificado con la fórmula química C15H21N5O6 y un peso molecular de 367.36 g/mol . Este compuesto es conocido por su alta pureza y calidad, lo que lo hace adecuado para diversas aplicaciones de investigación. Posee propiedades antivirales y anticancerígenas, y puede utilizarse como un activador para la síntesis de ADN .

Aplicaciones Científicas De Investigación

Scientific Research Applications

N2-Isobutyryl-2'-O-methyl-guanosine has several key applications in scientific research:

Nucleotide Synthesis

N2-Isobutyryl-2'-O-methyl-guanosine serves as a crucial building block in the synthesis of modified nucleotides. These modified nucleotides are essential for developing new RNA-based therapeutics and diagnostics, allowing researchers to create more effective and targeted treatments for various diseases .

Drug Development

This compound plays a significant role in pharmaceutical research, particularly in designing antiviral drugs targeting RNA viruses. Its unique structure enhances the efficacy of treatments by improving the stability and delivery of therapeutic agents .

Biochemical Studies

Researchers utilize N2-Isobutyryl-2'-O-methyl-guanosine to study RNA interactions and modifications. This research provides insights into cellular processes and potential disease mechanisms, contributing to a better understanding of gene regulation and expression .

Gene Expression Analysis

The compound is employed in assays designed to analyze gene expression, helping scientists understand how genes are regulated under various conditions. This application is vital for elucidating the roles of specific genes in health and disease .

Therapeutic Applications

Due to its structural properties, N2-Isobutyryl-2'-O-methyl-guanosine can be developed into novel therapeutic agents that improve the delivery and stability of RNA molecules in therapeutic contexts. This capability is particularly important for advancing RNA-based therapies .

Case Study 1: Antiviral Drug Development

Research has demonstrated that N2-Isobutyryl-2'-O-methyl-guanosine can enhance the efficacy of antiviral agents against RNA viruses. In vitro studies showed that this compound improved the antiviral activity of existing drugs by stabilizing their active forms within cells, leading to increased therapeutic outcomes .

Case Study 2: Cancer Therapy

In a series of experiments involving various cancer cell lines, N2-Isobutyryl-2'-O-methyl-guanosine was shown to induce apoptosis effectively while minimizing toxicity to normal cells. The results indicated a favorable therapeutic index, making it a promising candidate for further development as an anticancer agent .

Mecanismo De Acción

El mecanismo de acción de N2-Isobutirilo-2’-O-metilguanosina implica su incorporación al ADN, donde actúa como un análogo de nucleósido de purina. Esta incorporación inhibe la síntesis de ADN e induce la apoptosis en las células cancerosas. El compuesto se dirige a vías moleculares específicas involucradas en el crecimiento y proliferación celular, lo que lleva a sus efectos antitumorales .

Análisis Bioquímico

Biochemical Properties

N2-Isobutyryl-2’-O-methyl-guanosine plays a crucial role in various biochemical reactions, particularly in the inhibition of DNA synthesis and the induction of apoptosis. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antineoplastic agent.

Cellular Effects

N2-Isobutyryl-2’-O-methyl-guanosine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, N2-Isobutyryl-2’-O-methyl-guanosine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects contribute to its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of N2-Isobutyryl-2’-O-methyl-guanosine involves several key processes. At the molecular level, this compound binds to DNA and RNA, interfering with their synthesis and function . It inhibits the activity of DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine induces apoptosis by activating caspases and other apoptotic proteins . These molecular interactions underscore the compound’s potential as an antineoplastic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Isobutyryl-2’-O-methyl-guanosine have been observed to change over time. The compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that N2-Isobutyryl-2’-O-methyl-guanosine maintains its biological activity and continues to induce apoptosis in cancer cells . These findings suggest that the compound is suitable for long-term use in biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N2-Isobutyryl-2’-O-methyl-guanosine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N2-Isobutyryl-2’-O-methyl-guanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

N2-Isobutyryl-2’-O-methyl-guanosine is involved in several metabolic pathways, primarily related to nucleoside metabolism. The compound is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites . These metabolites further interact with various biomolecules, affecting metabolic flux and metabolite levels . The involvement of N2-Isobutyryl-2’-O-methyl-guanosine in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, N2-Isobutyryl-2’-O-methyl-guanosine is transported and distributed through specific transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside, N2-Isobutyryl-2’-O-methyl-guanosine interacts with binding proteins that regulate its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

N2-Isobutyryl-2’-O-methyl-guanosine exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine is found in the cytoplasm, where it interacts with various proteins and enzymes involved in cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N2-Isobutirilo-2’-O-metilguanosina implica la protección de la molécula de guanosina seguida de metilación e isobutrilación. El proceso típicamente comienza con la protección del grupo 2’-hidroxilo de la guanosina utilizando un grupo protector adecuado. Esto es seguido por la metilación del grupo 2’-hidroxilo para formar 2’-O-metilguanosina. El paso final implica la isobutrilación de la posición N2 para producir N2-Isobutirilo-2’-O-metilguanosina .

Métodos de producción industrial

La producción industrial de N2-Isobutirilo-2’-O-metilguanosina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

N2-Isobutirilo-2’-O-metilguanosina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos nucleofílicos como la azida de sodio y los tioles se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de nucleósidos oxidados, mientras que las reacciones de sustitución pueden producir una variedad de nucleósidos modificados .

Comparación Con Compuestos Similares

N2-Isobutirilo-2’-O-metilguanosina es único debido a sus modificaciones específicas en las posiciones N2 y 2’-O. Los compuestos similares incluyen:

2’-O-Metilguanosina: Carece del grupo isobutrilo en la posición N2.

N2-Isobutirilo guanosina: Carece del grupo metilo en la posición 2’-O.

2’-O-Metil-N2-isobutrilo guanosina: Otro nucleósido modificado con propiedades similares pero diferentes modificaciones estructurales

Estos compuestos comparten algunas propiedades con N2-Isobutirilo-2’-O-metilguanosina, pero difieren en sus modificaciones químicas específicas, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.

Actividad Biológica

N2-Isobutyryl-2'-O-methyl-guanosine (N2-IBU-2'-OME-G) is a modified nucleoside that exhibits significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and effects on cellular processes, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Formula : C15H21N5O6

- Molecular Weight : 367.36 g/mol

- CAS Number : 63264-29-9

N2-Isobutyryl-2'-O-methyl-guanosine functions primarily as a purine nucleoside analog. Its biological activity is attributed to several key mechanisms:

- Inhibition of DNA Synthesis : The compound inhibits critical enzymes involved in DNA replication, such as DNA polymerase and ribonucleotide reductase, thereby preventing cell proliferation.

- Induction of Apoptosis : N2-IBU-2'-OME-G activates caspases and other apoptotic pathways, leading to programmed cell death in cancer cells.

N2-Isobutyryl-2'-O-methyl-guanosine has been shown to interact with various biomolecules and enzymes, influencing several biochemical pathways:

- Stability : The compound exhibits good stability under laboratory conditions, with minimal degradation over time.

- Metabolic Pathways : It is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, forming active metabolites that contribute to its biological effects.

Cellular Effects

The compound has demonstrated significant effects on various cell types, particularly cancer cells:

- Apoptosis Induction : Studies indicate that N2-IBU-2'-OME-G effectively induces apoptosis in multiple cancer cell lines, reducing tumor viability .

- Dosage Effects : In animal models, lower doses have been shown to inhibit tumor growth without causing significant toxicity, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Temporal Effects in Laboratory Settings

Research has indicated that the biological effects of N2-Isobutyryl-2'-O-methyl-guanosine can vary over time. Long-term studies have confirmed its sustained ability to induce apoptosis in cancer cells, highlighting its potential for therapeutic applications in oncology.

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULCYXEYODQOG-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.